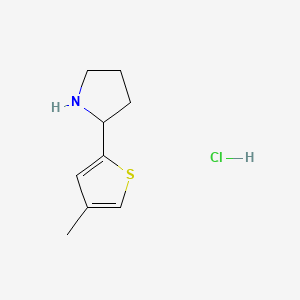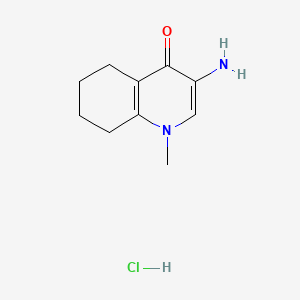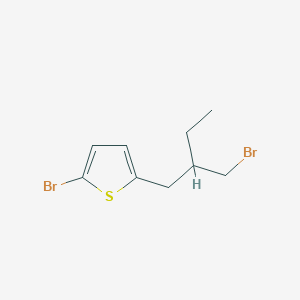![molecular formula C13H16Cl2N2O B13487064 1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13487064.png)
1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride is a chemical compound with a complex structure, featuring a methoxyphenyl group attached to a pyridinylmethanamine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride typically involves the reaction of 4-methoxyphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: 1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridinyl ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products:
Oxidation: 1-[3-(4-Hydroxyphenyl)pyridin-2-yl]methanamine dihydrochloride.
Reduction: 1-[3-(4-Methoxyphenyl)piperidin-2-yl]methanamine dihydrochloride.
Substitution: 1-[3-(4-Bromophenyl)pyridin-2-yl]methanamine dihydrochloride.
科学研究应用
1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
作用机制
The mechanism of action of 1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
- 1-(Pyridin-2-yl)methanamine
- 1-(Pyridin-4-yl)methanamine
- 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
Comparison: 1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C13H16Cl2N2O |
|---|---|
分子量 |
287.18 g/mol |
IUPAC 名称 |
[3-(4-methoxyphenyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-16-11-6-4-10(5-7-11)12-3-2-8-15-13(12)9-14;;/h2-8H,9,14H2,1H3;2*1H |
InChI 键 |
WZIAZTBHNHEWPL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(N=CC=C2)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















